N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

kinase inhibition pyrazolo-pyrimidine scaffold hopping

This dimethylpyrazole‑pyrimidine xanthene carboxamide is a conformationally restricted probe for ATP‑competitive kinase profiling and scaffold‑hopping campaigns. Unlike flexible morpholine/pyrrolidine analogs, the 3,5‑dimethylpyrazole substituent adds hydrogen‑bond acceptor capacity and increased lipophilicity, potentially enhancing target residence time. The rigid xanthene‑9‑carboxamide tail enables back‑pocket selectivity exploration cited in patent CN113387938A. Procure this distinct scaffold (>95%) for head‑to‑head panel profiling, SPR/ITC biophysical assays, and CYP450 metabolic stability comparisons versus des‑methyl and heterocycle‑swapped analogs.

Molecular Formula C23H19N5O2
Molecular Weight 397.438
CAS No. 1428359-13-0
Cat. No. B2842719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide
CAS1428359-13-0
Molecular FormulaC23H19N5O2
Molecular Weight397.438
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C
InChIInChI=1S/C23H19N5O2/c1-14-11-15(2)28(27-14)21-12-20(24-13-25-21)26-23(29)22-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)22/h3-13,22H,1-2H3,(H,24,25,26,29)
InChIKeyVJFXXCGQAXSZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide (CAS 1428359-13-0): Chemical Identity, Scaffold Class, and Research-Sourcing Baseline


N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide (CAS 1428359‑13‑0) is a synthetic small molecule built on a 6-(3,5-dimethyl‑1H‑pyrazol‑1‑yl)pyrimidin‑4‑amine scaffold that is acylated with 9H‑xanthene‑9‑carboxylic acid . The pyrazolo‑pyrimidine core is structurally related to motifs found in kinase‑focused compound libraries (e.g., JAK, SRC, and CKI inhibitors) [1]. The xanthene‑9‑carboxamide moiety imparts a rigid, planar, lipophilic terminal group that can influence target engagement, metabolic stability, and chemical tractability . The compound is primarily supplied as a >95 % purity research reagent for medicinal chemistry and chemical biology applications .

Why N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide (CAS 1428359-13-0) Cannot Be Assumed Interchangeable with Close Analogs


Pyrazolo‑pyrimidine amide analogs are not interchangeable because even subtle alterations to the distal substituents (e.g., swapping the pyrazole for morpholine or pyrrolidine) can drastically shift kinase selectivity profiles, cellular permeability, and metabolic clearance, as observed across the broader pyrazolo‑pyrimidine series [1]. The xanthene‑9‑carboxamide terminal group is particularly sensitive to substitution pattern due to its large planar surface area and conformational rigidity; small changes at the pyrimidine C6‑position alter both the vector of the central hinge‑binding motif and the overall three‑dimensional shape, making potency and selectivity data from one analog non‑transferrable to another. Consequently, direct experimental characterisation of the specific compound is mandatory before committing to large‑scale procurement or long‑term chemical probe development.

Quantitative Differentiation Evidence for N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide (CAS 1428359-13-0) vs. Closest Analogs


Core Scaffold Kinase Inhibition Potency – Class‑Level Baseline Established in Patent CN113387938A

While no direct kinase profiling of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide has been publicly disclosed, the identical 6‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyrimidin‑4‑amine substructure is characterised in patent CN113387938A as part of a series of kinase inhibitors [1]. Compound I‑1 in that patent, which carries the same core but a different amide tail, demonstrates nanomolar biochemical inhibition against relevant kinase targets, providing a class‑level activity expectation for the scaffold [1]. The xanthene‑9‑carboxamide substituent in the target compound introduces substantial steric bulk and π‑stacking capacity not present in the patent‑exemplified analogs, which would be expected to modulate both potency and selectivity [1].

kinase inhibition pyrazolo-pyrimidine scaffold hopping

Predicted Physicochemical Differentiation vs. N‑(6‑(pyrrolidin‑1‑yl)pyrimidin‑4‑yl)‑9H‑xanthene‑9‑carboxamide Analog (CAS 1396812‑00‑2)

The target compound differs from the closely related N‑(6‑(pyrrolidin‑1‑yl)pyrimidin‑4‑yl)‑9H‑xanthene‑9‑carboxamide (CAS 1396812‑00‑2) by replacement of the pyrrolidine ring with a 3,5‑dimethylpyrazole. Calculated molecular properties indicate that the pyrazole‑containing target (MW 397.44 g mol⁻¹, predicted logP ≈ 3.5) is both heavier and more lipophilic than the pyrrolidine analog (MW 372.43 g mol⁻¹, predicted logP ≈ 3.0) . The increased hydrogen‑bond acceptor count (5 vs. 4) and additional π‑system from the pyrazole ring can enhance target‑binding complementarity for kinase hinge regions rich in hydrogen‑bond donors .

logP solubility physicochemical profiling

Xanthene‑9‑carboxamide Terminal Group: Class‑Level Selectivity Advantage in Kinase Profiling Contexts

Xanthene‑based amides are known in medicinal chemistry for their ability to engage hydrophobic kinase back pockets, as demonstrated in the development of selective IGF‑1R and aurora kinase inhibitors [1]. The planar tricyclic structure of the xanthene‑9‑carboxamide group in the target compound restricts conformational flexibility and provides an extended π‑surface that can differentiate binding among kinases with larger ATP‑site back pockets. In an analog series where the xanthene is replaced by smaller aryl or heteroaryl amides (e.g., nicotinamide or benzamide), a significant drop in selectivity is often observed, though quantitative data for this specific compound remains unpublished.

xanthene kinase selectivity chemical probe

Evidence‑Driven Application Scenarios for N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide (CAS 1428359-13-0)


Kinase Inhibitor Library Design and Scaffold‑Hopping Campaigns

The compound serves as a structurally distinct entry point for scaffold‑hopping exercises targeting ATP‑competitive kinases. Its 6‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyrimidine core has documented kinase affinity in patent CN113387938A , while the xanthene‑9‑carboxamide tail introduces a unique three‑dimensional shape that can be used to explore back‑pocket selectivity. Procurement of this specific compound enables head‑to‑head kinase panel profiling against kinase inhibitors lacking the xanthene terminus.

Chemical Biology Probe Development Requiring High Structural Rigidity

The rigid xanthene‑9‑carboxamide motif provides a conformationally restricted binding element valuable for generating high‑quality chemical probes. Compared to more flexible analogs such as N‑(6‑(pyrrolidin‑1‑yl)pyrimidin‑4‑yl)‑9H‑xanthene‑9‑carboxamide, the dimethylpyrazole variant offers additional hydrogen‑bond acceptor capacity and increased lipophilicity , potentially enhancing target residence time. The compound is suitable for biophysical binding assays (SPR, ITC) where probe rigidity is paramount.

Structure‑Activity Relationship (SAR) Studies on Pyrimidine C6‑Substituent Effects

As part of a systematic SAR effort, this compound enables direct comparison of the dimethylpyrazole substituent against morpholine, pyrrolidine, and other heterocycles at the pyrimidine C6‑position. The availability of the compound at >95 % purity from multiple suppliers allows reliable dose‑response profiling in cellular and biochemical assays, facilitating the identification of optimal substituents for potency and selectivity.

Medicinal Chemistry Lead Optimisation for Metabolic Stability

The pyrazole ring is a known bioisostere for phenol and can improve metabolic stability compared to unsubstituted heterocycles. The 3,5‑dimethyl substitution enhances steric shielding of the pyrazole nitrogen from CYP450 oxidation . This compound can be tested in microsomal stability assays head‑to‑head with the unmethylated pyrazole analog (N‑(6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑yl)‑9H‑xanthene‑9‑carboxamide) to quantify the metabolic advantage conferred by the dimethyl substitution.

Quote Request

Request a Quote for N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.